molecular formula C5H4Br2N2OS B8627671 N-(2,4-dibromothiazol-5-yl)acetamide

N-(2,4-dibromothiazol-5-yl)acetamide

Cat. No.: B8627671
M. Wt: 299.97 g/mol
InChI Key: BAWYEEJSSIOWQX-UHFFFAOYSA-N
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Description

N-(2,4-Dibromothiazol-5-yl)acetamide is a brominated thiazole derivative featuring an acetamide substituent at position 5 of the thiazole ring and bromine atoms at positions 2 and 2. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine atoms in this compound enhance its molecular weight (estimated molar mass: ~304.97 g/mol) and lipophilicity, which may influence its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C5H4Br2N2OS

Molecular Weight

299.97 g/mol

IUPAC Name

N-(2,4-dibromo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C5H4Br2N2OS/c1-2(10)8-4-3(6)9-5(7)11-4/h1H3,(H,8,10)

InChI Key

BAWYEEJSSIOWQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(S1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Antimicrobial and Antifungal Activity

Key Analogues :

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (49) and N-(6-chloropyridin-2-yl)acetamide (50) ():
    • Structure : Feature a benzo[d]thiazole sulfonyl group linked to a piperazine-acetamide scaffold.
    • Activity : Demonstrated potent antifungal and gram-positive antibacterial activity.
    • Comparison : Unlike N-(2,4-dibromothiazol-5-yl)acetamide, these compounds have extended sulfonyl-piperazine moieties, which may enhance solubility and target binding. The brominated thiazole core in the target compound could offer distinct electronic effects due to bromine’s strong electron-withdrawing nature .

Anti-inflammatory Thiazolidinedione-Acetamide Hybrids

Key Analogues :

  • (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide (73) (): Structure: Combines a thiazolidinedione (TZD) ring with a phenoxy-acetamide group. Activity: Exhibited significant anti-inflammatory activity, surpassing indomethacin in some assays. Comparison: The TZD core in compound 73 provides a conjugated system for hydrogen bonding, whereas the dibromothiazole in the target compound may prioritize halogen bonding interactions. The absence of a TZD ring in the target compound suggests different mechanistic pathways .

Chloro- and Formyl-Substituted Thiazole Acetamides

Key Analogue :

  • N-(4-Chloro-5-formyl-2-thiazolyl)Acetamide (): Structure: Contains a chloro substituent at position 4 and a formyl group at position 5 of the thiazole ring. Physicochemical Properties: Molar mass = 204.63 g/mol; predicted pKa = 8.65. The formyl group in the analogue may engage in covalent interactions, unlike the acetamide in the target compound .

Indazole- and Isoxazole-Based Acetamides

Key Analogues :

  • 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) (): Structure: Indazole core with ethoxyphenyl and fluorophenyl substituents. Activity: Evaluated for anti-proliferative effects. Comparison: The indazole scaffold offers a planar aromatic system, contrasting with the smaller thiazole ring in the target compound. The ethoxy and fluorine substituents may mimic bromine’s steric and electronic effects .
  • N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64) (): Structure: Isoxazole ring with methyl and phenyl groups. Comparison: Isoxazole’s oxygen atom vs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molar Mass (g/mol) Reported Activity
This compound Thiazole 2,4-Br, 5-acetamide 304.97 (estimated) Not reported
Compound 49 () Benzo[d]thiazole Sulfonyl-piperazine, thiazole ~500 (estimated) Antifungal, antibacterial
Compound 73 () Thiazolidinedione Phenoxy, 3-fluorophenyl 386.39 Anti-inflammatory
N-(4-Chloro-5-formyl-2-thiazolyl)Acetamide () Thiazole 4-Cl, 5-formyl 204.63 Not specified
Compound 6b () Indazole Ethoxyphenyl, fluorophenyl 393.42 Anti-proliferative

Discussion of Substituent Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity may improve target binding in hydrophobic pockets compared to chlorine.
  • Acetamide Positioning: The acetamide at position 5 in the target compound contrasts with phenoxy or sulfonyl groups in analogues, suggesting divergent interactions with enzymes like cyclooxygenase or fungal cytochrome P450 .
  • Heterocycle Choice : Thiazoles (sulfur-containing) vs. isoxazoles (oxygen-containing) influence electron distribution, affecting reactivity and bioactivity .

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